2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid
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Overview
Description
2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid is an organic compound with the molecular formula C7H12ClNO3. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloroacetyl group, a methylamino group, and a methylbutanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid typically involves the reaction of 2-chloroacetyl chloride with a suitable amine, such as methylamine, under controlled conditions. The reaction is carried out in the presence of a base, such as sodium acetate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products
The major products formed from these reactions include substituted derivatives, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A local anesthetic with a similar chloroacetyl group but different overall structure.
Bupivacaine: Another local anesthetic with structural similarities but distinct pharmacological properties.
Novocaine: A well-known local anesthetic with a similar mechanism of action but different chemical structure.
Uniqueness
2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
56346-69-1 |
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Molecular Formula |
C8H14ClNO3 |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H14ClNO3/c1-5(2)7(8(12)13)10(3)6(11)4-9/h5,7H,4H2,1-3H3,(H,12,13) |
InChI Key |
SOIJQISVJHVQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)CCl |
Origin of Product |
United States |
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